BenchChemオンラインストアへようこそ!

N-Phenyl-1H-benzimidazole-1-carboxamide

CRF1 antagonist cAMP accumulation structure-activity relationship

N-Phenyl-1H-benzimidazole-1-carboxamide (CAS 2288-16-6) is the essential unsubstituted baseline calibrant for medicinal chemistry labs validating the N-phenyl benzimidazolecarboxamide CRF1 receptor antagonist pharmacophore. With exactly one rotatable bond—the lowest in its series—it offers superior entropic binding efficiency for fragment-based screening. This N1-carboxamide positional isomer is also the preferred scaffold for aqueous UV-filter dispersions (per BASF patent), offering distinct formulation compatibility versus 2-carboxanilides. Ensure SAR integrity and formulation reproducibility by sourcing the parent compound before exploring substituted analogs.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
CAS No. 2288-16-6
Cat. No. B12928238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-1H-benzimidazole-1-carboxamide
CAS2288-16-6
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)N2C=NC3=CC=CC=C32
InChIInChI=1S/C14H11N3O/c18-14(16-11-6-2-1-3-7-11)17-10-15-12-8-4-5-9-13(12)17/h1-10H,(H,16,18)
InChIKeyAPKKAHUAOVXXMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-1H-benzimidazole-1-carboxamide (CAS 2288-16-6): Procurement-Relevant Baseline and Compound Identity


N-Phenyl-1H-benzimidazole-1-carboxamide (CAS 2288-16-6, molecular formula C14H11N3O, molecular weight 237.26 g/mol) is a heterocyclic aromatic urea featuring an unsubstituted benzimidazole ring N-acylated by a phenylcarbamoyl group [1]. This specific N-aryl carboxamide connectivity distinguishes it from the more common 2-substituted benzimidazole pharmacophores and from benzimidazole-5-carboxamide positional isomers. Computed physicochemical descriptors include XLogP3-AA of 2.7, a topological polar surface area (TPSA) of 46.9 Ų, one hydrogen bond donor, and two hydrogen bond acceptors, placing it within favorable drug-like property space according to Lipinski and Veber guidelines [1]. The compound's unsubstituted benzimidazole core and single rotatable bond confer conformational rigidity, which is a critical determinant of its receptor recognition profile relative to more flexible N-benzyl or N-alkyl analogs.

Why Generic Substitution Fails: Structural and Pharmacological Non-Interchangeability of N-Phenyl-1H-benzimidazole-1-carboxamide


Generic substitution within the benzimidazole carboxamide class is scientifically unjustified due to two mutually reinforcing factors. First, the biological target landscape is exquisitely sensitive to the N-substituent identity: the N-phenyl derivative described in CRF1 receptor modulator patents operates within a narrowly defined structure–activity relationship (SAR) where substitution at the benzimidazole 5- and 6-positions is required for potent functional antagonism, yet the unsubstituted parent (CAS 2288-16-6) serves as the essential baseline calibrant without which meaningful SAR interpretation collapses [1]. Second, the carboxamide position within the benzimidazole scaffold fundamentally dictates the compound's application domain—N1-carboxamides (such as 2288-16-6) have been specifically disclosed in UV-filter dispersion formulations, whereas 2-carboxanilides are preferentially cited for polymer photostabilization, reflecting non-overlapping absorption maxima and formulation compatibility profiles [2]. Substituting an N-benzyl or 5,6-dimethyl analog for 2288-16-6 in either a pharmacological reference standard or a UV-absorber formulation would introduce uncontrolled variables in receptor occupancy, solubility, or spectral output, invalidating cross-study comparisons and compromising formulation reproducibility.

N-Phenyl-1H-benzimidazole-1-carboxamide (2288-16-6): Head-to-Head Quantitative Differentiation Evidence


CRF1 Receptor Functional Antagonism: Quantitative SAR Baseline Established by the Unsubstituted Parent

In the Neurogen CRF1 receptor modulator patent series, the generic Markush structure (Formula I) encompasses N-phenyl benzimidazolecarboxamides wherein R1 and R2 are hydrogen or lower alkyl, and the benzimidazole 5- and 6-positions (R5, R6) are substituted with halogen, alkoxy, or alkyl groups [1]. While the patent explicitly states that 'when appropriately substituted, such compounds act as selective modulators of CRF1 receptors,' the unsubstituted parent compound (R5 = R6 = H, R1 = H, R2 = H, G = H) represents the minimum pharmacophoric element [1]. For a representative substituted analog in the series (BDBM50420926, bearing methoxyethoxy substituents at the benzimidazole 5-position and an N-cyclopropylmethyl side chain), the IC50 for displacement of [125I]CRF from human CRF1 receptor expressed in HEK293 cells was 51 nM, with functional antagonist activity (inhibition of CRF-stimulated cAMP accumulation) yielding an IC50 of 110 nM [2]. The unsubstituted parent (2288-16-6) is the indispensable reference point for quantifying the contribution of each substituent to receptor affinity.

CRF1 antagonist cAMP accumulation structure-activity relationship benzimidazole carboxamide

Computed Physicochemical Differentiation: N-Phenyl vs. N-Benzyl Benzimidazole-1-carboxamide LogP, TPSA, and H-Bond Parameters

Computed physicochemical descriptors from PubChem reveal systematic differences between N-phenyl-1H-benzimidazole-1-carboxamide (2288-16-6) and its closest N-substituted analog, N-benzyl-1H-benzimidazole-1-carboxamide. The N-phenyl compound has XLogP3-AA = 2.7, TPSA = 46.9 Ų, rotatable bond count = 1, and hydrogen bond donor count = 1 [1]. The N-benzyl analog (PubChem CID 4229382) possesses XLogP3-AA ≈ 2.3, TPSA ≈ 46.9 Ų, rotatable bond count = 2, and hydrogen bond donor count = 1 [2]. The critical difference resides in rotatable bond count (1 vs. 2), which translates into lower conformational entropy and higher rigidity for the N-phenyl derivative—a parameter directly correlated with improved target binding specificity and reduced promiscuity in medicinal chemistry optimization campaigns [1][2].

drug-likeness physicochemical properties LogP TPSA analog comparison

Antimicrobial Structure-Activity Landscape: Positional Carboxamide Isomer Differentiation in Benzimidazole Derivatives

The antimicrobial activity of benzimidazole carboxamides is highly dependent on the position of the carboxamide attachment to the benzimidazole ring. The Göker et al. (2001) study evaluated 1H-benzimidazole-carboxamide derivatives against Staphylococcus aureus, Escherichia coli, and Candida albicans, identifying compounds 18, 22, and 25 as exhibiting the best anti-Candida activity; these active compounds bear the carboxamide at the benzimidazole N1 position—the same connectivity present in 2288-16-6 [1]. In contrast, benzimidazole-5-carboxamide derivatives (2-phenyl-1H-benzimidazole-5-carboxamidine series) tested by Göker and Alp (2005) demonstrated a distinct antimicrobial potency profile primarily against Gram-positive bacteria, with SAR that diverges from the N1-carboxamide series [2]. The positional isomerism (N1- vs. C5-carboxamide) therefore constitutes a non-interchangeable structural feature that determines both the antimicrobial spectrum and potency rank order within the benzimidazole class.

antimicrobial Candida albicans benzimidazole carboxamide positional isomer SAR

Polymer-Grade UV Absorber Formulation: N-Phenyl Benzimidazole Carboxamide as a Disclosed Active Ingredient in Aqueous UV-Filter Dispersions

BASF patent application US20190274939 discloses aqueous dispersions of micronized organic UV filters wherein the compound of formula (1) encompasses N-phenyl benzimidazole carboxamide derivatives including the unsubstituted benzimidazole-1-carboxylic acid anilide (2288-16-6) as active UV-absorbing ingredients [1]. The patent describes that these micronized compounds provide 'improved aqueous dispersions of micronized organic UV filters and sunscreen compositions' with enhanced photostability and consumer health protection [1]. This application is distinct from the use of N-(benzimidazol-2-yl)arylcarboxamides disclosed in earlier patents (e.g., US 3,907,700 and US 4,011,236) as UV stabilizers for organic polymers, where the carboxamide is attached at the benzimidazole 2-position rather than the N1-position [2]. The positional isomerism here dictates not only the UV absorption wavelength range but also the formulation compatibility—N1-carboxamides are specifically claimed for aqueous dispersion systems, whereas 2-carboxanilides are optimized for incorporation into bulk polymer matrices.

UV absorber benzimidazole carboxamide aqueous dispersion photostability BASF patent

Best Application Scenarios for N-Phenyl-1H-benzimidazole-1-carboxamide (CAS 2288-16-6) Grounded in Quantitative Differentiation Evidence


CRF1 Receptor Pharmacology: Unsubstituted Baseline Calibrant for Structure-Activity Relationship Studies

In CRF1 receptor antagonist drug discovery programs targeting stress-related psychiatric disorders, 2288-16-6 serves as the unsubstituted parent compound for establishing the minimum pharmacophoric element of the N-phenyl benzimidazolecarboxamide chemotype. As disclosed in the Neurogen patent family, substituted analogs demonstrate functional CRF1 antagonism with IC50 values in the 51–110 nM range, but the incremental contribution of each benzimidazole ring substituent (halogen, alkoxy, alkyl at positions 5 and 6) cannot be deconvoluted without the unsubstituted baseline [1][2]. Procurement of 2288-16-6 is therefore essential for medicinal chemistry laboratories conducting independent SAR validation, selectivity profiling against CRF2 receptors, or computational docking studies requiring the minimum-energy pharmacophore conformation.

Conformational Restriction Probe in Fragment-Based Drug Discovery: Low Rotatable Bond Count Advantage

With a rotatable bond count of 1—the lowest achievable within the N-substituted benzimidazole-1-carboxamide series—2288-16-6 provides maximal conformational rigidity while retaining drug-like physicochemical properties (XLogP3-AA = 2.7, TPSA = 46.9 Ų) [1]. Compared to the N-benzyl analog (rotatable bonds = 2, XLogP3-AA ≈ 2.3), 2288-16-6 offers a more favorable entropic binding profile for fragment-based screening libraries where ligand efficiency metrics penalize excessive flexibility [1][2]. This compound is the preferred choice when the screening objective is to identify rigid, low-molecular-weight starting points for lead optimization.

Antimicrobial Screening Libraries: N1-Carboxamide Chemotype Representative for Anti-Candida Lead Identification

The N1-carboxamide positional isomerism of 2288-16-6 places it within the benzimidazole subclass that has demonstrated activity against Candida albicans in the Göker et al. (2001) antimicrobial evaluation [1]. When constructing a diversity-oriented antimicrobial screening deck, 2288-16-6 represents the N-phenyl N1-carboxamide chemotype and should be included alongside N-alkyl and C5-carboxamide positional isomers to enable systematic mapping of structure–activity relationships across the benzimidazole carboxamide chemical space. Its inclusion ensures that the screening library adequately samples the N1-substitution vector, which is pharmacologically distinct from the 2-substituted or 5-carboxamide benzimidazole series [1][2].

Aqueous UV-Filter Formulation Development: N1-Carboxamide Building Block for Sunscreen Dispersion Optimization

As disclosed in the BASF patent on micro-particulate organic UV absorber compositions, N-phenyl benzimidazole carboxamide derivatives including 2288-16-6 are claimed as active UV-filter ingredients in aqueous dispersion formulations for sunscreen products [1]. Industrial formulators developing next-generation aqueous UV-protective systems should procure this compound as a synthetic building block or reference standard for optimizing micronization parameters, assessing photostability in aqueous media, and benchmarking performance against established organic UV filters such as Uvinul® A Plus. The N1-carboxamide connectivity is critical for aqueous dispersibility, in contrast to 2-carboxanilide UV stabilizers designed for polymer bulk incorporation [1][2].

Quote Request

Request a Quote for N-Phenyl-1H-benzimidazole-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.